molecular formula C22H39NO3 B584314 N-cis-octadec-9Z-enoyl-L-Homoserine lactone CAS No. 1400974-23-3

N-cis-octadec-9Z-enoyl-L-Homoserine lactone

Cat. No. B584314
M. Wt: 365.6
InChI Key: PYEKBLYUYSJMKS-QJRAZLAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cis-octadec-9Z-enoyl-L-Homoserine lactone” is a bacterial quorum-sensing signaling molecule . It is a long-chain AHL (N-acylated homoserine lactones) that may have antimicrobial activity and thus, might be used to inhibit pathogenesis by regulating bacterial quorum sensing signaling .


Molecular Structure Analysis

The molecular formula of “N-cis-octadec-9Z-enoyl-L-Homoserine lactone” is C22H39NO3 . The SMILES representation is CCCCCCCC/C=C\\CCCCCCCC(=O)N[C@H]1CCOC1=O .


Physical And Chemical Properties Analysis

“N-cis-octadec-9Z-enoyl-L-Homoserine lactone” is a crystalline solid . It has a molecular weight of 365.6 . It is soluble in DMF and DMSO .

Scientific Research Applications

  • Quorum Sensing in Bacteria

    N-Acylhomoserine lactones (AHLs), including compounds like N-cis-octadec-9Z-enoyl-L-Homoserine lactone, are critical in bacterial cell-cell communication, known as quorum sensing. This process regulates various bacterial functions based on population density (Thiel et al., 2009).

  • Bacterial Growth and Interaction

    Specific AHLs can have unique interactions with different bacteria, influencing growth and behavior. For instance, certain AHLs can inhibit the growth of specific strains of Rhizobium leguminosarum, demonstrating the complex interplay of these compounds in microbial communities (Lithgow et al., 2000).

  • Synthesis and Analysis Techniques

    The study and characterization of AHLs, including the identification of N-cis-octadec-9Z-enoyl-L-Homoserine lactone, often involve advanced techniques like chromatography, mass spectrometry, and biosensors, allowing for precise analysis and identification of these compounds (Shaw et al., 1997).

  • Quorum Sensing in Symbiotic Relationships

    AHLs play a role in the regulation of genes related to symbiotic relationships in bacteria like Vibrio fischeri. This regulation is crucial for understanding bacterial behavior in symbiotic environments (Kuo et al., 1994).

  • Applications in Agriculture

    In agriculture, understanding the role of AHLs in bacterial communication can lead to novel strategies for managing plant-bacteria interactions. This could be beneficial in enhancing plant growth or controlling harmful bacterial populations (Olher et al., 2016).

  • Biotechnological and Medical Applications

    The study of AHLs, including N-cis-octadec-9Z-enoyl-L-Homoserine lactone, has implications in biotechnology and medicine. For example, understanding the role of these molecules in bacterial biofilms can lead to new approaches in treating bacterial infections and controlling biofilm formation (Xu et al., 2003).

Safety And Hazards

This product is not for human or veterinary use . Further safety and hazard information is not explicitly mentioned in the search results.

properties

IUPAC Name

(Z)-N-[(3S)-2-oxooxolan-3-yl]octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20-18-19-26-22(20)25/h9-10,20H,2-8,11-19H2,1H3,(H,23,24)/b10-9-/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEKBLYUYSJMKS-QJRAZLAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cis-octadec-9Z-enoyl-L-Homoserine lactone

Citations

For This Compound
5
Citations
F Ali, Q Cai, J Hu, L Zhang, R Hoare, SJ Monaghan… - Microbial …, 2022 - Elsevier
… The AhyI-inhibitor N-cis-octadec-9Z-enoyl-l-Homoserine lactone … Remarkably, N-cis-octadec-9Z-enoyl-l-Homoserine lactone … The N-cis-octadec-9Z-enoyl-l-Homoserine lactone inhibitor …
Number of citations: 1 www.sciencedirect.com
N Tobita, K Tsuneto, S Ito… - The Journal of …, 2021 - academic.oup.com
In this study, we investigated the activation of TRPV1 and TRPA1 by N-acyl homoserine lactones, quorum sensing molecules produced by Gram-negative bacteria, and the inhibitory …
Number of citations: 5 academic.oup.com
RK Jha, RJ Khan, E Singh, A Kumar, M Jain… - Journal of Molecular …, 2022 - Elsevier
A member of the ESKAPE family of pathogens, A. baumannii, is an opportunistic gram-negative multidrug-resistant bacterium. A. baumannii is a ubiquitous coccobacillus involved in …
Number of citations: 5 www.sciencedirect.com
J Xue, L Chi, P Tu, Y Lai, CW Liu, H Ru… - npj Biofilms and …, 2021 - nature.com
… -hexadec-11(Z)-enoyl-L-homoserine lactone (3-OXO-C16-11Z-HSL), N-3-oxo-hexadecanoyl-L-homoserine lactone (3-OXO-C16-HSL), N-cis-octadec-9Z-enoyl-L-homoserine lactone (…
Number of citations: 16 www.nature.com
FJ Solis, RJB Wets - Mathematics of operations research, 1981 - pubsonline.informs.org
We give two general convergence proofs for random search algorithms. We review the literature and show how our results extend those available for specific variants of the conceptual …
Number of citations: 151 pubsonline.informs.org

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